2-(3-Aminothietan-3-yl)acetamide
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Overview
Description
2-(3-Aminothietan-3-yl)acetamide is an organic compound with the molecular formula C₅H₁₀N₂OS It is a derivative of acetamide, featuring a thietane ring substituted with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothietan-3-yl)acetamide typically involves the reaction of thietane-3-carboxylic acid with ammonia or an amine under controlled conditions. One common method includes the use of thietane-3-carboxylic acid chloride, which reacts with ammonia to form the desired acetamide derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminothietan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The thietane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized thietane derivatives.
Scientific Research Applications
2-(3-Aminothietan-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 2-(3-Aminothietan-3-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thietane ring and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
2-Aminoacetamide: A simpler analog with an amino group directly attached to the acetamide moiety.
Thietane derivatives: Compounds containing the thietane ring, which may exhibit similar reactivity and properties.
Uniqueness
2-(3-Aminothietan-3-yl)acetamide is unique due to the presence of both the thietane ring and the amino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N2OS |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-(3-aminothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2OS/c6-4(8)1-5(7)2-9-3-5/h1-3,7H2,(H2,6,8) |
InChI Key |
RDNVJVWZRVTUII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(CC(=O)N)N |
Origin of Product |
United States |
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